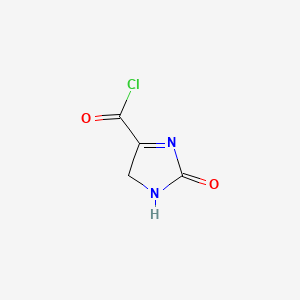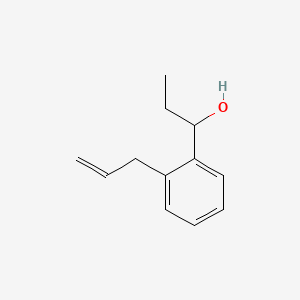
1-(2-Allylphenyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Allylphenyl)propan-1-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of an allyl group attached to a phenyl ring, which is further connected to a propanol chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Allylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the allylation of 2-phenylpropan-1-ol using allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the allylation reaction. The process may also include purification steps like distillation and recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions: 1-(2-Allylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The allyl group can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide (FeBr3).
Major Products Formed:
Oxidation: Formation of 2-allylbenzaldehyde or 2-allylbenzoic acid.
Reduction: Formation of 1-(2-allylphenyl)propane.
Substitution: Formation of 1-(2-bromoallylphenyl)propan-1-ol.
科学的研究の応用
1-(2-Allylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.
作用機序
The mechanism of action of 1-(2-Allylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The allyl group can participate in various chemical reactions, including electrophilic addition and radical polymerization. The phenyl ring provides stability and enhances the compound’s reactivity. The primary alcohol group can form hydrogen bonds, influencing the compound’s solubility and interaction with biological molecules.
類似化合物との比較
1-Phenylpropan-1-ol: Lacks the allyl group, resulting in different reactivity and applications.
2-Allylphenol: Contains an allyl group attached directly to the phenyl ring, differing in the position of the hydroxyl group.
1-(2-Allylphenyl)ethanol: Similar structure but with a shorter carbon chain.
Uniqueness: 1-(2-Allylphenyl)propan-1-ol is unique due to the presence of both an allyl group and a primary alcohol group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
特性
分子式 |
C12H16O |
|---|---|
分子量 |
176.25 g/mol |
IUPAC名 |
1-(2-prop-2-enylphenyl)propan-1-ol |
InChI |
InChI=1S/C12H16O/c1-3-7-10-8-5-6-9-11(10)12(13)4-2/h3,5-6,8-9,12-13H,1,4,7H2,2H3 |
InChIキー |
MWNCBUKHDYNYPK-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC=CC=C1CC=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



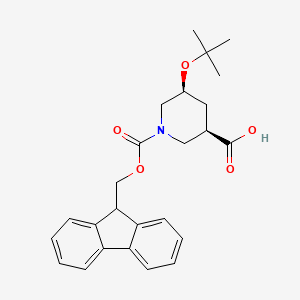
![Phosphonic acid, [2-(acetylamino)ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13816620.png)
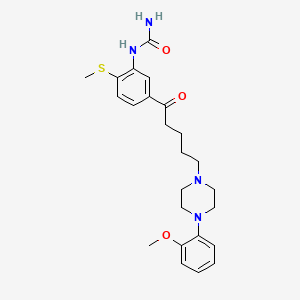
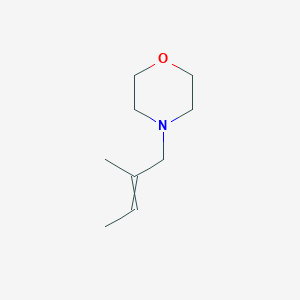

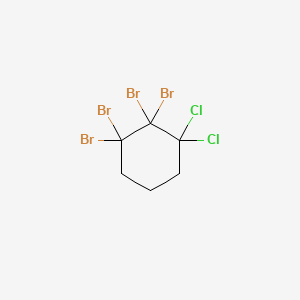
![oxolan-2-yl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13816650.png)
![3,5-Dibromo-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13816654.png)
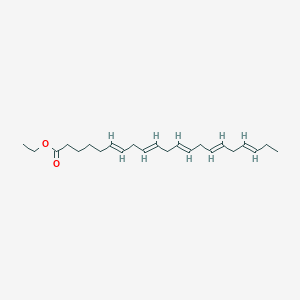
![2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(2-methoxypropan-2-yl)pentanenitrile;hydrochloride](/img/structure/B13816668.png)
![(1R,5R,6R,7R)-3-azatricyclo[3.3.1.03,7]nonan-6-amine](/img/structure/B13816681.png)

